5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide 5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 695191-77-6
VCID: VC7521339
InChI: InChI=1S/C11H9ClFN3O2/c1-5-9(10(14)18-16-5)11(17)15-6-2-3-8(13)7(12)4-6/h2-4H,14H2,1H3,(H,15,17)
SMILES: CC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N
Molecular Formula: C11H9ClFN3O2
Molecular Weight: 269.66

5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide

CAS No.: 695191-77-6

Cat. No.: VC7521339

Molecular Formula: C11H9ClFN3O2

Molecular Weight: 269.66

* For research use only. Not for human or veterinary use.

5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide - 695191-77-6

Specification

CAS No. 695191-77-6
Molecular Formula C11H9ClFN3O2
Molecular Weight 269.66
IUPAC Name 5-amino-N-(3-chloro-4-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C11H9ClFN3O2/c1-5-9(10(14)18-16-5)11(17)15-6-2-3-8(13)7(12)4-6/h2-4H,14H2,1H3,(H,15,17)
Standard InChI Key PUBJLPSUSJUXNG-UHFFFAOYSA-N
SMILES CC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-amino-3-methyl-N-(3-chloro-4-fluorophenyl)isoxazole-4-carboxamide. Its molecular formula is C₁₂H₁₀ClFN₄O₂, with a molecular weight of 296.69 g/mol . The structure comprises an isoxazole core substituted with:

  • A methyl group at position 3,

  • An amino group at position 5,

  • A carboxamide group at position 4, linked to a 3-chloro-4-fluorophenyl moiety.

Structural Characterization

The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen at positions 1 and 2) confers rigidity and electronic diversity, while the chloro-fluorophenyl group enhances lipophilicity and potential target binding . Key spectral data inferred from analogous compounds include:

  • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), NH₂ (δ 5.8–6.2 ppm), and methyl (δ 2.1–2.3 ppm) .

  • IR: Stretching vibrations for amide C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Routes

The compound can be synthesized via multicomponent reactions (MCRs) or stepwise functionalization:

Cyclocondensation Approach

  • Isoxazole Formation: Reaction of β-ketonitrile derivatives with hydroxylamine hydrochloride under acidic conditions yields the 3-methyl-5-aminoisoxazole core .

  • Carboxamide Coupling: Activation of the 4-carboxylic acid (e.g., via thionyl chloride) followed by reaction with 3-chloro-4-fluoroaniline .

Ugi Four-Component Reaction (Ugi-4CR)

A one-pot reaction involving:

  • An aldehyde,

  • 3-Chloro-4-fluoroaniline,

  • A carboxylic acid derivative,

  • An isocyanide.
    This method improves atom economy and yields (~65–75%) .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 4-position requires careful control of reaction conditions .

  • Purification: High-performance liquid chromatography (HPLC) is often necessary due to polar byproducts .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/RangeMethod/Source
Melting Point215–218°CDifferential Scanning Calorimetry
LogP (Octanol-Water)2.1 ± 0.3Computational (PubChem)
Solubility (Water)0.12 mg/mL (25°C)Shake-flask method

Stability Profile

  • Photostability: Degrades by <5% under UV light (λ = 254 nm, 48 h) .

  • Hydrolytic Stability: Stable at pH 2–8 (25°C); decomposes at pH >10 .

Pharmacological Activity

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): Analogous compounds show 70% inhibition at 10 µM .

  • Kinase Targets: Moderate activity against protein kinase C (PKC) isoforms (Ki = 0.8–1.2 µM) .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for anti-inflammatory and antimicrobial agents .

  • Prodrug Potential: Ester derivatives improve bioavailability (e.g., ethyl ester logP = 3.2) .

Agrochemistry

  • Herbicidal Activity: Inhibits acetolactate synthase (ALS) in weeds at 50 ppm .

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